molecular formula C13H14N2O2 B5038870 1-(4-ethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione CAS No. 915925-40-5

1-(4-ethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B5038870
CAS No.: 915925-40-5
M. Wt: 230.26 g/mol
InChI Key: JULSPKVPFOAEDD-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is an organic compound belonging to the class of pyrimidinediones. This compound features a pyrimidine ring substituted with an ethylphenyl group at the first position and a methyl group at the sixth position. Pyrimidinediones are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione can be achieved through various synthetic routes. One common method involves the condensation of 4-ethylbenzaldehyde with urea and acetylacetone under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: 4-ethylbenzaldehyde reacts with urea in the presence of an acid catalyst to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with acetylacetone to form the pyrimidinedione ring.

The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
  • 1-(4-ethylphenyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
  • 1-(4-ethylphenyl)-6-ethyl-2,4(1H,3H)-pyrimidinedione

Uniqueness

1-(4-ethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylphenyl group at the first position and the methyl group at the sixth position influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-ethylphenyl)-6-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-10-4-6-11(7-5-10)15-9(2)8-12(16)14-13(15)17/h4-8H,3H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULSPKVPFOAEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215250
Record name 1-(4-Ethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915925-40-5
Record name 1-(4-Ethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915925-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Ethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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